N,N'-propane-1,2-diyldibutanamide
Description
N,N'-Propane-1,2-diyldibutanamide is a symmetrical diamide compound featuring a propane-1,2-diyl backbone linked to two butanamide groups. This compound is likely utilized in polymer chemistry, pharmaceutical intermediates, or materials science, given the prevalence of similar diamides in these fields .
Properties
IUPAC Name |
N-[2-(butanoylamino)propyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-4-6-10(14)12-8-9(3)13-11(15)7-5-2/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGAULBNAFMDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C)NC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-propane-1,2-diyldibutanamide typically involves the reaction of propane-1,2-diamine with butanoyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Propane-1,2-diamine+2Butanoyl chloride→N,N’-propane-1,2-diyldibutanamide+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-propane-1,2-diyldibutanamide can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-propane-1,2-diyldibutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the amide groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.
Major Products
Oxidation: Butanoic acid and propane-1,2-dicarboxylic acid.
Reduction: Butylamine and propane-1,2-diamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-propane-1,2-diyldibutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-propane-1,2-diyldibutanamide involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals forces. The amide groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Backbone Rigidity : Aromatic backbones (e.g., phenylene in ) confer rigidity, whereas propane-1,2-diyl (as in the target compound) offers flexibility.
- Functional Groups : Amidines (e.g., N,N-Diethylbutanamidine ) exhibit basicity and higher reactivity compared to amides, which are neutral and stabilize hydrogen bonding.
- Bioactivity : Propane-1,2-diamine derivatives (e.g., N1-(sec-Butyl)propane-1,2-diamine ) show biological activity, suggesting that the target diamide may serve as a precursor in drug synthesis.
Table 2: Functional Comparison
Key Findings :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
